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molecular formula C9H9BrO3 B1321770 Methyl 2-bromo-5-hydroxy-4-methylbenzoate CAS No. 87808-27-3

Methyl 2-bromo-5-hydroxy-4-methylbenzoate

Cat. No. B1321770
M. Wt: 245.07 g/mol
InChI Key: UHPXFNAPNIAMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04499299

Procedure details

A mixture of 800 mg of material from step b. 10 ml of dry reagent grade acetone, 456 mg of K2CO3, and excess methyl iodide was stirred a refluxed for 3 days. Ether extraction provided the ester in a form suitable for further transformation.
Quantity
800 mg
Type
reactant
Reaction Step One
[Compound]
Name
dry reagent
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
456 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]([CH3:12])[C:9]([OH:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:14]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[Br:1][C:2]1[CH:11]=[C:10]([CH3:12])[C:9]([O:13][CH3:14])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=C(C(=C1)C)O
Step Two
Name
dry reagent
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
456 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a refluxed for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
Ether extraction

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)OC)C=C(C(=C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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